molecular formula C21H26N4O4S B2993354 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941916-43-4

4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2993354
CAS No.: 941916-43-4
M. Wt: 430.52
InChI Key: LBUZWJVFJUYFJW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,4-oxadiazole derivatives, characterized by a central oxadiazole ring substituted with a cyclohexyl group at the 5-position and a benzamide moiety at the 2-position. The benzamide is further functionalized with a bis(prop-2-en-1-yl)sulfamoyl group at the para position of the benzene ring. This structural framework is associated with diverse biological activities, including antifungal and enzyme inhibitory properties, as observed in related analogs .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-14-25(15-4-2)30(27,28)18-12-10-16(11-13-18)19(26)22-21-24-23-20(29-21)17-8-6-5-7-9-17/h3-4,10-13,17H,1-2,5-9,14-15H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZWJVFJUYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzamide derivative with bis(prop-2-en-1-yl)amine and a suitable sulfonyl chloride under basic conditions to form the sulfamoyl group.

    Final coupling: The final step involves coupling the oxadiazole-containing intermediate with the sulfamoyl-substituted benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, leading to different products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmaceuticals: It may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound’s chemical properties could be utilized in the development of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized 1,3,4-oxadiazole derivatives. Key differences lie in the substituents on the oxadiazole ring and the sulfamoyl/benzamide moieties:

Compound Oxadiazole Substituent Benzamide Substituent Key Features
Target compound 5-cyclohexyl 4-[bis(prop-2-en-1-yl)sulfamoyl] High lipophilicity (predicted XLogP3 ~3.5) due to cyclohexyl and allyl groups.
LMM5 5-(4-methoxyphenyl)methyl 4-[benzyl(methyl)sulfamoyl] Antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL).
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Antifungal activity (MIC₅₀ = 16 µg/mL); thioredoxin reductase inhibition.
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (48) 5-cyclohexyl 3-(trifluoromethyl) Enhanced metabolic stability due to electron-withdrawing CF₃ group.
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(2,4-dimethoxyphenyl) 4-[bis(prop-2-enyl)sulfamoyl] XLogP3 = 3; high hydrogen bond acceptor count (9).

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₂H₂₆N₄O₅S) has a molecular weight of ~476.5 g/mol, comparable to LMM5 (C₂₉H₂₈N₄O₄S, 536.6 g/mol) and LMM11 (C₂₅H₂₈N₄O₅S, 520.6 g/mol) .
  • Lipophilicity : The cyclohexyl and allyl groups contribute to higher lipophilicity (predicted XLogP3 ~3.5) compared to methoxyphenyl-substituted analogs (XLogP3 = 3 in ).
  • Hydrogen Bonding: The sulfamoyl group provides one hydrogen bond donor, while the oxadiazole and benzamide moieties offer multiple acceptors (~9 total), enhancing solubility in polar solvents .

Biological Activity

The compound 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide represents a novel class of benzamide derivatives that incorporate sulfamoyl and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will delve into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • A benzamide core
  • A sulfamoyl group attached to two prop-2-en-1-yl chains
  • An oxadiazole ring substituted with a cyclohexyl group

This unique arrangement may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains. Notably:

  • HSGN-237 and HSGN-238 , which are N-(1,3,4-Oxadiazol-2-yl)benzamides, exhibited potent activity against Neisseria gonorrhoeae and other Gram-positive bacteria like MRSA and VRE with MICs as low as 0.25 µg/mL .

Anticancer Activity

The anticancer properties of oxadiazole-containing compounds have been documented extensively. Research indicates that certain oxadiazole derivatives induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For example:

  • Compounds with oxadiazole rings have demonstrated cytotoxicity against HeLa cells, a cervical cancer cell line .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : The presence of the oxadiazole moiety may facilitate interactions with cellular targets that trigger apoptotic pathways in cancer cells.

Data Tables

Activity TypeCompound NameTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialHSGN-237Neisseria gonorrhoeae0.25
AntimicrobialHSGN-238MRSA0.25
AnticancerOxadiazole DerivativeHeLa CellsIC50 ~10 µM

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Oxadiazole Derivatives : A study investigated various oxadiazole derivatives for their anticancer properties. It was found that these compounds could effectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
  • Benzamide Derivatives as RET Kinase Inhibitors : Another study focused on benzamide derivatives containing oxadiazole rings that showed moderate to high potency as RET kinase inhibitors in cancer therapy .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves two general protocols: Procedure A (direct coupling of acyl chlorides with oxadiazole intermediates) and Procedure B (activation of carboxylic acids using oxalyl chloride followed by coupling). For this compound, Procedure B may be preferred due to its higher yields in similar sulfamoyl-containing derivatives. Key steps include:

  • Using 4E (oxadiazole intermediate) with bis(prop-2-en-1-yl)sulfamoyl chloride in the presence of pyridine as a base .
  • Optimizing reaction temperature (e.g., 0°C for acid chloride formation, room temperature for coupling) and solvent (dichloromethane or DMF) .
  • Monitoring reaction progress via TLC and purifying via column chromatography. Yields for analogous compounds range from 15–77%, with purity >95% achievable via HPLC .

Recommendation: Test alternative solvents (e.g., THF) and catalysts (e.g., DMAP) to enhance reactivity of the sulfamoyl group.

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify sulfamoyl and oxadiazole moieties. Key signals include:
    • Oxadiazole C=O at ~165–170 ppm in 13C^{13}C NMR.
    • Prop-2-en-1-yl protons as doublets at δ 5.1–5.3 ppm in 1H^1H NMR .
  • Mass Spectrometry (ESI-MS or APCI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M-H] ^-) with exact mass matching theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (e.g., 10–90% acetonitrile/water) .

Note: Compare spectral data with structurally similar compounds (e.g., cyclohexyl-substituted oxadiazoles) to resolve ambiguities .

What in vitro assays are suitable for evaluating its antifungal activity?

Answer:

  • Broth Microdilution Assay : Test against Candida albicans or Aspergillus fumigatus using fluconazole as a positive control. Measure MIC (minimum inhibitory concentration) values .
  • Time-Kill Kinetics : Assess fungicidal vs. fungistatic effects by monitoring colony-forming units (CFUs) over 24–48 hours .
  • CYP51 Inhibition : For mechanism-of-action studies, use recombinant fungal sterol 14α-demethylase (CYP51) and measure IC50_{50} via UV-Vis spectroscopy .

Advanced Tip: Combine with synchrotron crystallography to resolve compound-enzyme binding modes, as done for VNI derivatives .

How can structural modifications enhance inhibitory activity against Ca2+^{2+}2+/calmodulin targets?

Answer:

  • Substituent Effects : Replace the cyclohexyl group with hydrophobic moieties (e.g., tetrahydronaphthalen-2-yl) to improve target binding .
  • Sulfamoyl Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzene ring to enhance electrophilicity and enzyme interaction .
  • SAR Studies : Compare IC50_{50} values of derivatives (e.g., bromo, methyl, or methoxy substituents) to identify key pharmacophores .

Data-Driven Approach : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to calmodulin’s hydrophobic pockets .

How to address discrepancies in spectral data or biological activity across studies?

Answer:

  • Spectral Contradictions : Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on chemical shifts. For example, oxadiazole protons may appear downfield in DMSO due to hydrogen bonding .
  • Biological Variability : Standardize assay conditions (e.g., inoculum size, incubation time) and validate with reference compounds (e.g., fluconazole for antifungal assays) .
  • Yield Inconsistencies : Optimize stoichiometry (e.g., 1.2 eq. of sulfamoyl chloride) and reaction time (e.g., 18–24 hours for complete coupling) .

Case Study : Compound 46 (4-bromo derivative) showed 77% yield, while 47 (thiomethoxy) yielded only 23%, likely due to steric hindrance .

What in silico methods predict this compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to calculate logP (<5), topological polar surface area (<140 Ų), and Lipinski’s rule compliance .
  • CYP450 Inhibition : Screen for interactions with human CYP3A4/2D6 using docking tools (e.g., Glide) to assess off-target risks .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfamoyl groups) .

Validation : Cross-check predictions with experimental microsomal stability data (e.g., half-life in liver microsomes) .

How to design derivatives for improved selectivity against fungal vs. human targets?

Answer:

  • Targeted Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce human CYP51 affinity while retaining fungal target binding .
  • Chiral Centers : Synthesize enantiomers (e.g., R/S configurations) and compare inhibitory potency. For example, VNI’s R-enantiomer showed 10-fold higher selectivity .
  • Crystallography : Resolve co-crystal structures with fungal CYP51 to guide rational design, as done for Aspergillus fumigatus .

Example : Compound LMM5 (benzyl-methyl sulfamoyl) exhibited selective antifungal activity via Trr1 inhibition .

What methodologies resolve synthetic challenges in sulfamoyl group incorporation?

Answer:

  • Activation Strategies : Use oxalyl chloride to generate sulfamoyl chloride in situ, ensuring anhydrous conditions to prevent hydrolysis .
  • Coupling Efficiency : Pre-activate the oxadiazole intermediate with pyridine to enhance nucleophilicity before adding sulfamoyl chloride .
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate) followed by recrystallization (ethanol/water) to isolate pure product .

Troubleshooting : If yields are low, substitute DMF with dichloromethane to minimize side reactions .

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